The compound 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a complex organic molecule notable for its potential applications in pharmacology and medicinal chemistry. This compound features a unique structure that includes a piperazine moiety and a cyclopenta[c]pyridazin core, which may contribute to its biological activity.
This compound can be classified as a pyridazine derivative, characterized by its multi-cyclic structure. It is often synthesized for research purposes, particularly in the development of new therapeutic agents targeting various biological systems. The presence of the 4-fluorophenyl and piperazine groups suggests potential interactions with neurotransmitter receptors, making it of interest in neuropharmacology.
The synthesis of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves several key steps:
These synthetic routes allow for the customization of the compound's properties by varying substituents on the piperazine and pyridazin rings.
The molecular formula of this compound is with a molecular weight of approximately 356.44 g/mol. The structure can be represented using various chemical notation systems:
C1CC2=C(C1)N(C(=O)N2CCN(C1=CC=C(C=C1)F)C(=O)C)
FZYHOUIUYMBYBF-AOJNWGRGSA-N
The structural features include:
The reactivity of this compound can be explored through various chemical reactions:
Research indicates that derivatives of similar structures exhibit significant biological activities, including inhibition of specific enzymes and receptors.
The mechanism of action for 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one likely involves:
Studies on similar compounds suggest that the piperazine ring enhances binding affinity to various biological targets due to its ability to form hydrogen bonds and hydrophobic interactions.
The physical properties of this compound include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on specific substituents.
This compound has several potential applications:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0